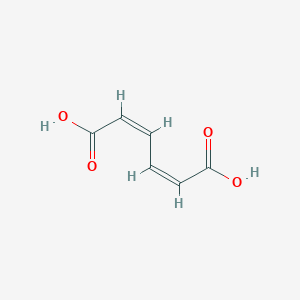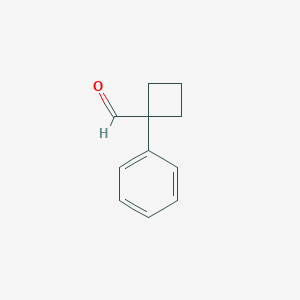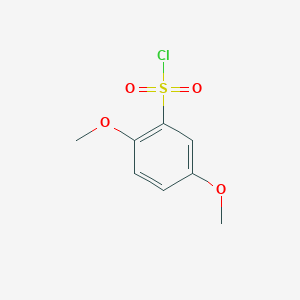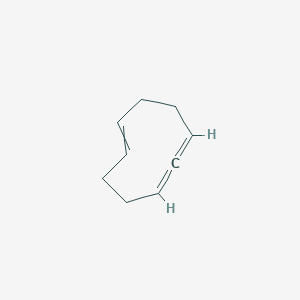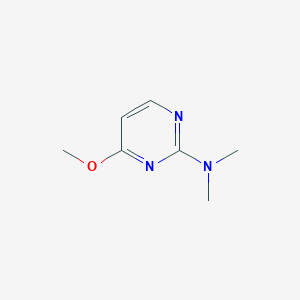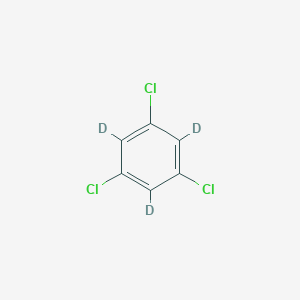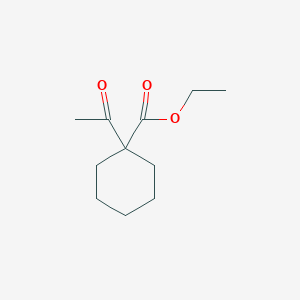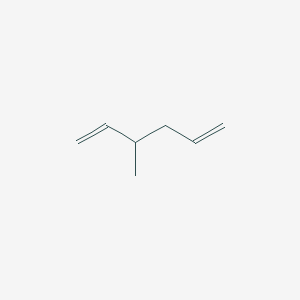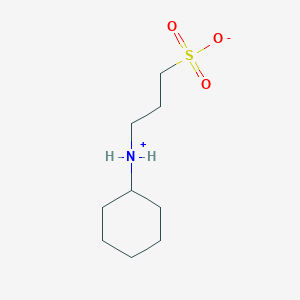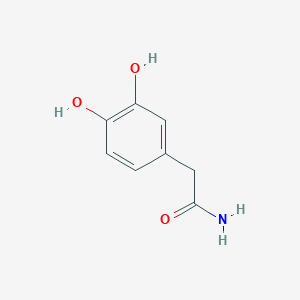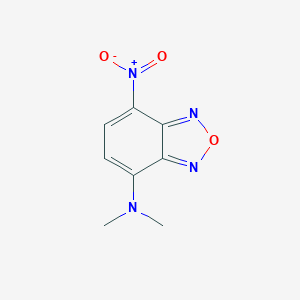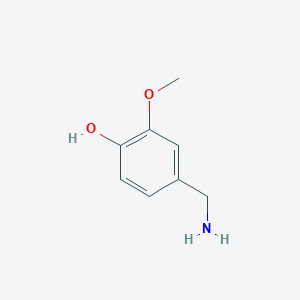
香草胺
概述
科学研究应用
香草胺在科学研究中具有多种应用:
化学: 用作辣椒素类化合物和其他生物活性化合物的合成中间体.
生物学: 研究其在辣椒素生物合成中的作用及其对生物系统的影响.
医药: 研究其潜在的治疗效果,包括止痛和消炎作用.
工业: 用于生产香料,并作为合成各种化学品的原料.
5. 作用机理
香草胺主要通过其作为辣椒素生物合成中间体的作用发挥其作用。 香草醛氨基转移酶将香草醛转化为香草胺,然后经辣椒素合酶转化为辣椒素 . 辣椒素作用于瞬时受体电位香草素1(TRPV1)受体,导致热痛感 .
类似化合物:
辣椒素类似物: 一种合成辣椒素类化合物,其辛辣度与辣椒素相似.
奥尔瓦尼尔: 另一种辣椒素类衍生物,具有潜在的治疗应用.
阿尔瓦尼尔: 一种将大麻素和辣椒素结构结合在一起的混合分子.
独特性: 香草胺的独特性在于它作为辣椒素生物合成中的关键中间体的作用,辣椒素不仅是辣椒的主要成分,而且还具有重要的药理性质 .
作用机制
Target of Action
Vanillylamine primarily targets the vanilloid/TRPV1 receptor . This receptor is a crucial component in the perception of pain, thus making vanillylamine an important compound in the development of analgesics .
Mode of Action
Vanillylamine is an agonist of the VR1 (vanilloid/TRPV1 receptor) . As an agonist, it binds to this receptor and activates it, leading to a series of biochemical reactions that result in the perception of pain .
Biochemical Pathways
Vanillylamine is an intermediate in the biosynthesis of capsaicin , a compound that gives chili peppers their characteristic heat . It is produced from vanillin by the enzyme vanillin aminotransferase . It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . This process is part of the phenylpropanoid pathway of capsaicinoid synthesis .
Result of Action
The activation of the vanilloid/TRPV1 receptor by vanillylamine leads to the perception of pain . This makes vanillylamine a key compound in the development of analgesics . Additionally, vanillylamine is a crucial intermediate in the production of capsaicin , which has various applications, including use in pain relief and as a dietary supplement.
Action Environment
The action of vanillylamine can be influenced by various environmental factors. For instance, the production of vanillylamine from vanillin is carried out by the enzyme vanillin aminotransferase The activity of this enzyme can be affected by factors such as pH and temperature
生化分析
Biochemical Properties
Vanillylamine interacts with various enzymes and proteins in its biochemical reactions. It is produced from vanillin by the enzyme vanillin aminotransferase . Following its production, it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . These interactions are crucial for the biosynthesis of capsaicin .
Cellular Effects
The effects of Vanillylamine on cells are primarily related to its role in the biosynthesis of capsaicin. Capsaicin has been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Vanillylamine’s molecular mechanism of action is primarily through its role in the biosynthesis of capsaicin. It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . This process involves binding interactions with these enzymes .
Temporal Effects in Laboratory Settings
It has been shown that the enzyme vanillin aminotransferase, which produces Vanillylamine, exhibits stability and activity across a broad pH spectrum .
Metabolic Pathways
Vanillylamine is involved in the metabolic pathway leading to the biosynthesis of capsaicin . It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .
准备方法
合成路线和反应条件: 香草胺可以通过香草醛肟的还原合成。该过程涉及以下步骤:
香草醛肟的形成: 香草醛在醋酸和有机盐(如醋酸钠)存在下与羟胺反应.
工业生产方法: 香草胺的工业生产通常遵循上述相同的合成路线,并针对大规模生产进行了优化。 这包括使用连续流动反应器和高效催化剂来提高产量并降低生产成本 .
化学反应分析
反应类型: 香草胺会经历各种化学反应,包括:
酰化: 香草胺可以使用Schotten-Baumann反应酰化形成酰胺衍生物.
氧化: 它可以被氧化形成相应的醌类化合物。
取代: 由于氨基的存在,香草胺可以进行亲核取代反应。
常用试剂和条件:
酰化: 在碱(如吡啶)存在下使用酰氯.
氧化: 使用高锰酸钾或过氧化氢等氧化剂。
取代: 在碱存在下使用各种亲电试剂。
主要产物:
酰胺衍生物: 辣椒素类似物、奥尔瓦尼尔和阿尔瓦尼尔.
醌类化合物: 通过氧化反应形成。
相似化合物的比较
Nonivamide: A synthetic capsaicinoid with similar pungency to capsaicin.
Olvanil: Another capsaicinoid derivative with potential therapeutic applications.
Arvanil: A hybrid molecule combining the structures of anandamide and capsaicin.
Uniqueness: Vanillylamine is unique due to its role as a key intermediate in the biosynthesis of capsaicin, which is not only a major component of chili peppers but also has significant pharmacological properties .
属性
IUPAC Name |
4-(aminomethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWWVNUCXQDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7149-10-2 (hydrochloride) | |
| Record name | Vanillylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90152522 | |
| Record name | Vanillylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vanillylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1196-92-5 | |
| Record name | Vanillylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANILLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

